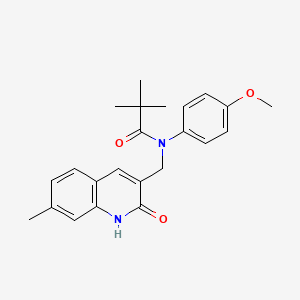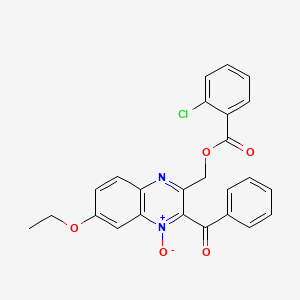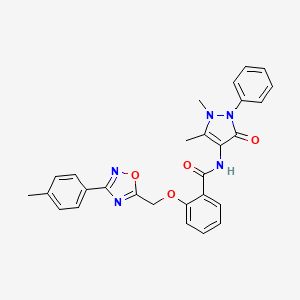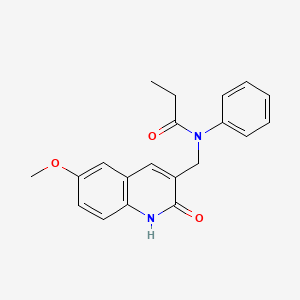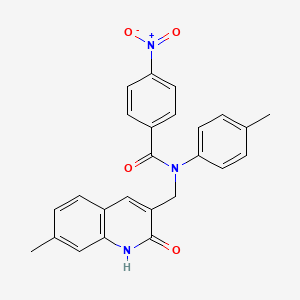
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been the focus of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide involves the inhibition of tubulin polymerization, which is necessary for cell division. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell cycle. This ultimately leads to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects. It inhibits the production of inflammatory cytokines, such as TNF-alpha and IL-6, and reduces the activation of NF-kappaB, a transcription factor involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide in lab experiments is its specificity for tubulin. It does not affect other cellular targets, reducing the risk of off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
For research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide include exploring its potential as a combination therapy with other chemotherapy drugs, investigating its effects on other cellular targets, and improving its solubility for better bioavailability. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo and in clinical trials.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with formaldehyde and subsequent reduction to form N-(2-hydroxy-7-methylquinolin-3-yl)methanol. This intermediate is then reacted with 4-nitrobenzoyl chloride and p-toluidine to form this compound. The overall yield of this synthesis method is approximately 20%.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide has been the focus of scientific research due to its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to enhance the efficacy of other chemotherapy drugs, such as cisplatin and paclitaxel.
Propiedades
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-4-9-21(10-5-16)27(25(30)18-7-11-22(12-8-18)28(31)32)15-20-14-19-6-3-17(2)13-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSYJMWDIBFUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702533.png)

![N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-methoxy-N-methylbenzene-1-sulfonamide](/img/structure/B7702550.png)
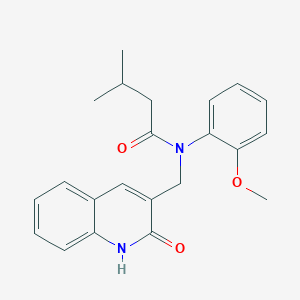
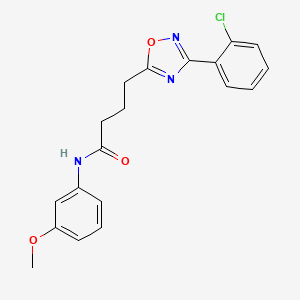

![N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7702576.png)
![2-(4-chlorophenoxy)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702586.png)
![N-(3-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702590.png)
